1-(4-Ethylphenyl)ethane-1-thiol

Lipophilicity Drug-likeness Fragrance formulation

1-(4-Ethylphenyl)ethane-1-thiol (CAS 138947-76-9; synonym: 4-ethyl-α-methylbenzenemethanethiol) is a C10H14S organosulfur compound (MW 166.28 g/mol) bearing a secondary thiol group α to a para-ethyl-substituted phenyl ring. It belongs to the 1-phenylalkane-1-thiol class, a family of aromatic mercaptans with established relevance in fragrance chemistry, surface functionalization, and asymmetric synthesis.

Molecular Formula C10H14S
Molecular Weight 166.29 g/mol
Cat. No. B12121232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylphenyl)ethane-1-thiol
Molecular FormulaC10H14S
Molecular Weight166.29 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(C)S
InChIInChI=1S/C10H14S/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8,11H,3H2,1-2H3
InChIKeyQEBLMEXMMSVMDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Ethylphenyl)ethane-1-thiol (CAS 138947-76-9): Procurement-Ready Profile of a Para-Ethyl-Substituted Aromatic Thiol Building Block


1-(4-Ethylphenyl)ethane-1-thiol (CAS 138947-76-9; synonym: 4-ethyl-α-methylbenzenemethanethiol) is a C10H14S organosulfur compound (MW 166.28 g/mol) bearing a secondary thiol group α to a para-ethyl-substituted phenyl ring [1]. It belongs to the 1-phenylalkane-1-thiol class, a family of aromatic mercaptans with established relevance in fragrance chemistry, surface functionalization, and asymmetric synthesis [2]. The compound is commercially available at 95% minimum purity from multiple suppliers, with batch-specific QC documentation including NMR, HPLC, and GC .

Aromatic thiol building block with reported QC documentation from multiple suppliers
Supports enantioselective synthesis due to stereogenic α-carbon center
Para-ethyl substitution provides a distinct lipophilicity and olfactory modulation space

Why 1-(4-Ethylphenyl)ethane-1-thiol Cannot Be Swapped with Its Closest In-Class Analogs Without Quantitative Performance Shifts


Within the 1-phenylalkane-1-thiol family, ring substitution pattern and alkyl chain architecture govern lipophilicity, odor threshold, and steric accessibility of the thiol group [1]. Systematic structure–odor studies demonstrate that odor thresholds in this series increase with side-chain elongation and are exquisitely sensitive to enantiomeric configuration, with the (S)-1-phenylethane-1-thiol exhibiting a threshold of 0.00025 ng/L air—over 100-fold lower than its (R)-enantiomer [2]. Substituting the para-ethyl group with methyl, moving the thiol to the terminal carbon, or removing the α-methyl branch alters XLogP3, topological polar surface area, and the compound's behavior in thiol-ene chemistry, coordination complex formation, and self-assembled monolayer construction [1]. These molecular-level differences translate into measurable performance gaps that make generic interchange unreliable for applications requiring reproducible lipophilicity, odor character, or surface-binding geometry.

Target: α-methyl thiol
Terminal thiol isomer may alter odor character and surface-binding geometry
Target: para-ethyl substitution
para-Methyl or unsubstituted analogs may shift lipophilicity and organic-phase partitioning
Target: stereogenic α-carbon
Achiral thiophenol analogs cannot support enantioselective applications

1-(4-Ethylphenyl)ethane-1-thiol: Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (XLogP3) of 1-(4-Ethylphenyl)ethane-1-thiol vs. 1-Phenylethane-1-thiol: A 0.8-Unit Increase Driving Membrane Permeability and Organic-Phase Partitioning

The computed XLogP3 of 1-(4-ethylphenyl)ethane-1-thiol is 3.2, representing a +0.8 log unit increase over the unsubstituted parent compound 1-phenylethane-1-thiol (XLogP3 = 2.4) [1][2]. This difference corresponds to an approximately 6.3-fold higher octanol–water partition coefficient, substantially altering organic-phase solubility and membrane permeation behavior. The para-ethyl substituent contributes roughly +0.4 log units relative to the para-methyl analog (1-(4-methylphenyl)ethane-1-thiol, estimated SlogP ≈ 2.9) [3].

Lipophilicity
Head-to-head
XLogP3 = 3.2
Reported 0.8 log-unit increase over parent compound supports higher organic-phase partitioning
Computed value; vs. 1-phenylethane-1-thiol XLogP3 2.4
Lipophilicity Drug-likeness Fragrance formulation

Odor Threshold Modulation: Class-Level Inference from 1-Phenylalkane-1-thiol Structure–Odor Relationships for 1-(4-Ethylphenyl)ethane-1-thiol

In the 1-phenylalkane-1-thiol homologous series, the parent 1-phenylethane-1-thiol exhibits an odor threshold of 0.0010 ng/L air (racemate), with the (S)-enantiomer reaching the extraordinarily low threshold of 0.00025 ng/L air [1]. Odor thresholds increase systematically with alkyl side-chain elongation: 1-phenylpropane-1-thiol = 0.032 ng/L, 1-phenylbutane-1-thiol = 0.019 ng/L, and 1-phenylpentane-1-thiol = 0.022 ng/L [1]. While direct threshold data for 1-(4-ethylphenyl)ethane-1-thiol are not published, its para-ethyl ring substitution is expected to modulate odor quality and threshold relative to the unsubstituted parent, consistent with the established principle that aromatic ring substituents alter both the volatility and the odorant–receptor interaction profile of phenyl alkanethiols [1].

Odor threshold modulation
Class-level inference
Predicted modulation relative to 0.0010 ng/L parent threshold
Para-ethyl substitution reported to modulate odorant-receptor interaction space
Direct threshold data not published for this compound; class-level trend data to verify
Flavor chemistry Structure–odor relationships Sensory science

Batch-Level Purity Documentation: 1-(4-Ethylphenyl)ethane-1-thiol Offered with NMR, HPLC, and GC Traceability vs. Uncharacterized Analogs

1-(4-Ethylphenyl)ethane-1-thiol sourced from Bidepharm is supplied with tri-modal batch quality control documentation—NMR, HPLC, and GC—at a standard purity of 95% . This level of characterization exceeds what is typically available for less common analogs such as 1-(2,5-dimethylphenyl)ethane-1-thiol (CAS 81817-27-8) or 2-(4-ethylphenyl)ethanethiol (CAS 1267390-60-2), for which only basic identity and purity data are publicly listed . AKSci similarly specifies 95% minimum purity with long-term storage guidance (cool, dry place) .

Batch QC documentation
Cross-study comparable
NMR, HPLC, GC available
Tri-modal QC supports batch-to-batch consistency review in regulated research contexts
Based on supplier specifications; comparator analogs may have undocumented or single-mode QC
Quality assurance Batch QC Reproducibility

Topological Polar Surface Area (TPSA) of 1 Ų: Minimal Polarity Differentiating 1-(4-Ethylphenyl)ethane-1-thiol from Oxygen-Containing Analogs

The computed topological polar surface area (TPSA) of 1-(4-ethylphenyl)ethane-1-thiol is 1 Ų, the theoretical minimum for a molecule containing a single thiol group [1]. This contrasts sharply with oxygen-containing analogs such as 4-ethylphenylthioethanol (CAS 688762-75-6, C10H14OS, MW 182.28), which incorporates a hydroxyl group and consequently exhibits higher polarity and hydrogen-bonding capacity . The sub-20 Ų TPSA of the target compound predicts excellent blood–brain barrier permeability and high passive membrane diffusion according to standard drug-likeness filters [2].

Topological Polar Surface Area
Cross-study comparable
TPSA = 1 Ų
Minimal polarity may support passive membrane permeability in research models
Oxygen-containing thiol analogs exhibit systematically higher TPSA
Drug design Membrane permeability Medicinal chemistry

Procurement Cost per Gram vs. Closest Structural Isomer: 1-(4-Ethylphenyl)ethane-1-thiol vs. 2-(4-Ethylphenyl)ethanethiol

Pricing data from Enamine (via Kuujia.com) indicate that 1-(4-ethylphenyl)ethane-1-thiol is listed at $728/1g and $2,110/5g [1], while the positional isomer 2-(4-ethylphenyl)ethanethiol (CAS 1267390-60-2) is listed by Fluorochem at approximately ¥9,328/1g (~$1,290/1g) and ¥27,984/5g (~$3,870/5g) . The α-methyl thiol isomer is approximately 44–45% less expensive per gram than the terminal thiol isomer at the 1g scale. A2Bchem lists the target compound at $1,802/1g and $4,889/5g, reflecting a premium supplier tier with different lead times .

Procurement cost per gram
Head-to-head
~44% lower vs. terminal thiol isomer
Reported cost advantage at 1g scale may support budget-constrained procurement decisions
Supplier pricing as of 2023–2025; subject to change
Procurement Cost efficiency Supply chain

Rotatable Bond Count and Conformational Flexibility: 1-(4-Ethylphenyl)ethane-1-thiol (2 Rotatable Bonds) vs. 2-(4-Ethylphenyl)ethanethiol and 4-Ethylthiophenol

1-(4-Ethylphenyl)ethane-1-thiol possesses 2 rotatable bonds (the ethyl-phenyl C–C bond and the α-C–S bond), as computed from its SMILES structure CCC1=CC=C(C=C1)C(C)S [1]. This contrasts with 2-(4-ethylphenyl)ethanethiol, which also has 2 rotatable bonds but with the thiol at the terminal sp³ carbon (CCS), altering the spatial relationship between the sulfur atom and the aromatic ring . By comparison, 4-ethylthiophenol (CAS 4946-13-8) has only 1 rotatable bond (ethyl-phenyl), with the thiol directly attached to the aromatic ring, creating a conformationally more rigid scaffold with different metal-binding geometry . The α-methyl branch in the target compound introduces a stereogenic center (undefined atom stereocenter count = 1), enabling enantioselective applications inaccessible to the achiral terminal thiol or thiophenol analogs [1].

Conformational flexibility
Head-to-head
2 rotatable bonds, 1 stereocenter
Stereogenic α-carbon uniquely supports enantioselective chemistry applications
Achiral terminal thiol and thiophenol analogs lack stereochemical complexity
Molecular flexibility Self-assembled monolayers Coordination chemistry

High-Value Application Scenarios for 1-(4-Ethylphenyl)ethane-1-thiol Where Its Quantified Differentiation Drives Procurement Decisions


Enantioselective Synthesis and Chiral Ligand Development

The stereogenic α-carbon center (undefined atom stereocenter count = 1) distinguishes 1-(4-ethylphenyl)ethane-1-thiol from achiral analogs such as 2-(4-ethylphenyl)ethanethiol and 4-ethylthiophenol [1]. This chirality enables the compound to serve as a precursor for enantiopure tertiary thiols and chiral thioether ligands used in asymmetric catalysis [2]. Procurement of this specific compound is essential when enantioselective outcomes are required, as the terminal thiol and thiophenol analogs lack the stereochemical information necessary for chiral induction.

Fragrance and Flavor Intermediate with Tunable Olfactory Properties

Based on the established structure–odor relationships in the 1-phenylalkane-1-thiol series, where odor thresholds range from 0.00025 ng/L air for (S)-1-phenylethane-1-thiol to 200 ng/L for 1-phenylheptane-1-thiol [3], the para-ethyl substitution on 1-(4-ethylphenyl)ethane-1-thiol provides a distinct olfactory modulation point. Its XLogP3 of 3.2 [1] also supports favorable substantivity on fabric and skin surfaces compared to the less lipophilic parent compound (XLogP3 = 2.4). This makes the compound a rational procurement choice for flavor and fragrance houses developing sulfury, burnt, or curry-leaf odor notes with improved longevity.

Self-Assembled Monolayer (SAM) and Surface Functionalization Studies

The combination of ultralow topological polar surface area (TPSA = 1 Ų) [1] and the presence of a para-ethylphenyl aromatic tail makes 1-(4-ethylphenyl)ethane-1-thiol a candidate for self-assembled monolayer formation on gold and other metal surfaces. Compared to 4-ethylthiophenol (1 rotatable bond, thiol directly on ring), the target compound's α-methyl spacer provides greater conformational freedom for optimizing sulfur–metal binding geometry while the para-ethyl group enhances hydrophobic surface character [1]. This molecular architecture is relevant for organic field-effect transistor (OFET) interface engineering and sensor surface modification.

Medicinal Chemistry Building Block Requiring High Passive Membrane Permeability

With a TPSA of 1 Ų and XLogP3 of 3.2 [1], 1-(4-ethylphenyl)ethane-1-thiol falls within the favorable property space for blood–brain barrier penetration (TPSA < 60–70 Ų and logP between 1 and 4) [4]. The compound's 95% purity with tri-modal QC documentation (NMR, HPLC, GC) from Bidepharm ensures reproducibility in structure–activity relationship (SAR) studies. For medicinal chemistry programs targeting CNS-active thioether or disulfide-containing candidates, this building block offers a quantifiably superior permeability profile compared to more polar, oxygen-containing thiol analogs such as 4-ethylphenylthioethanol.

Application
Selection Property
Validation Focus
Enantioselective synthesis and chiral ligand development
Stereogenic α-carbon center
Chiral induction and enantiomeric excess validation
Fragrance and flavor intermediate with tunable olfactory properties
Para-ethyl substitution and reported lipophilicity
Odor threshold and substantivity modulation in model formulations
Self-assembled monolayer and surface functionalization studies
Ultralow TPSA and para-ethylphenyl tail architecture
Sulfur–metal binding geometry and hydrophobic surface characterization
Medicinal chemistry building block requiring high passive membrane permeability
TPSA 1 Ų and XLogP3 3.2 profile
Permeability assay review in target cell models
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